2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-9-21(18)5/h6-11H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRKDBPXVXLNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and quinoline precursors, followed by their coupling through a sulfanyl linkage.
Preparation of 1-methyl-1H-imidazole-2-thiol: This can be synthesized by the reaction of 1-methylimidazole with sulfur in the presence of a base.
Preparation of 2,2,4,6-tetramethylquinoline: This can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of 1-methyl-1H-imidazole-2-thiol with 2,2,4,6-tetramethylquinoline-1(2H)-one under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The imidazole and quinoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole and quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing imidazole and quinoline structures exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances the biological activity of the molecule, making it a candidate for developing new antibiotics. A study demonstrated that derivatives of similar compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, a derivative with a similar structure was noted to inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway .
Enzyme Inhibition
Another significant application is in enzyme inhibition. The compound has been shown to interact with enzymes involved in metabolic pathways, such as hexokinase. This interaction can lead to altered glucose metabolism in cancer cells, providing a therapeutic angle for metabolic disorders and cancer treatment .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to improved charge transport properties, enhancing device performance .
Sensors
Due to its chemical structure, the compound can be utilized in sensor technology. Its selective binding properties allow it to detect specific ions or molecules in solution, making it useful for environmental monitoring and biomedical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole and quinoline moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Compounds:
1-(2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one ( ): Structural Differences: Contains a fluorophenylmethyl group and a dihydroimidazole ring. Functional Impact: The electron-withdrawing fluorine atom enhances stability and may alter binding interactions compared to the target compound’s tetramethylquinoline group.
2-(2-Chlorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone ( ): Structural Differences: Replaces sulfanyl with a sulfonyl (SO₂) group and includes an azetidine ring.
1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone ( ): Structural Differences: Simpler structure lacking the quinoline and sulfanyl groups. Functional Impact: The absence of bulky substituents may improve synthetic accessibility but limits steric hindrance effects critical for target selectivity.
Table 1: Structural Comparison
Physicochemical Properties
Data from analogous ethanone derivatives ( ) highlight trends in molecular weight (MW), melting point (MP), and yield:
Table 2: Physicochemical Parameters of Ethanone Derivatives
| Compound Code | R-Substituent | MW (g/mol) | MP (°C) | Yield (%) |
|---|---|---|---|---|
| 6a | -C₆H₅(P-OCH₃) | 459.54 | 120–125 | 35 |
| 6b | -C₆H₅(P-CH₃) | 443.20 | 130–133 | 40 |
| Target | -Tetramethylquinoline | ~450* | N/A | N/A |
*Estimated based on structural similarity. The tetramethylquinoline group likely increases MW and hydrophobicity compared to simpler aryl substituents in 6a–6f.
Unique Features of the Target Compound
- Synergistic Heterocycles: The imidazole and quinoline systems provide dual sites for π-π stacking and hydrogen bonding, enhancing target selectivity .
- Sulfanyl vs. Sulfonyl: The sulfanyl group balances lipophilicity and reactivity, offering a middle ground between the nonpolar methyl groups and polar sulfonyl derivatives .
Biological Activity
The compound 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 280.40 g/mol. The structure features an imidazole ring and a quinoline moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole group is known for its ability to interact with metal ions in enzyme active sites, potentially inhibiting enzymes such as kinases and phosphatases.
- Antioxidant Activity : Compounds containing sulfur can exhibit antioxidant properties by scavenging free radicals.
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial and fungal strains.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Antioxidant | Free radical scavenging activity |
Case Studies
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial properties.
- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be 15 µM, suggesting potential as an anticancer agent.
- Antioxidant Properties : Research evaluating the compound's ability to scavenge free radicals showed a significant reduction in oxidative stress markers in treated cells compared to controls. This suggests a protective effect against oxidative damage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone?
- Methodology : The compound’s synthesis likely involves multi-step reactions, such as coupling the imidazole-sulfanyl moiety to the tetramethylquinoline core via a ketone linker. Key steps include:
- Imidazole activation : Use NaH or K₂CO₃ to deprotonate the imidazole’s sulfanyl group for nucleophilic substitution .
- Quinoline functionalization : Employ Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the ethanone group .
- Purification : Flash chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .
- Critical parameters : Monitor reaction temperature (reflux vs. room temperature) and stoichiometric ratios to avoid side products like over-alkylated imidazoles .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure?
- 1H/13C NMR :
- Imidazole protons : Look for deshielded peaks at δ 7.0–8.0 ppm (aromatic protons) and δ 3.5–4.0 ppm (methyl groups on the quinoline) .
- Sulfanyl linkage : A singlet near δ 2.5 ppm for the SCH₂ group .
- Mass spectrometry : Expect a molecular ion peak [M+H]+ matching the molecular formula (C₂₂H₂₅N₃OS) with fragmentation patterns indicating loss of the quinoline moiety (-C₁₃H₁₆N) .
Q. What solvent systems are suitable for solubility and stability testing?
- Polar aprotic solvents : DMSO or DMF for dissolution in biological assays .
- Stability : Conduct accelerated degradation studies under UV light, acidic/basic conditions, and elevated temperatures (40–60°C) to assess hydrolytic stability of the sulfanyl and ethanone groups .
Advanced Research Questions
Q. How does the sulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic insight : The sulfanyl group acts as a leaving group in SN2 reactions, particularly under basic conditions (e.g., K₂CO₃ in THF). Its reactivity is modulated by steric hindrance from the 1-methylimidazole and tetramethylquinoline groups .
- Experimental validation : Compare reaction rates with analogs lacking the sulfanyl group using kinetic studies (HPLC monitoring) .
Q. What computational methods predict binding affinities to biological targets (e.g., kinases, GPCRs)?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., tyrosine kinases) .
- MD simulations : Assess conformational stability of the quinoline-imidazole scaffold in aqueous and lipid bilayer environments (GROMACS/NAMD) .
- Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Case example : If one study reports antiproliferative activity (IC₅₀ = 5 µM) while another shows no effect, consider:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293), serum concentration, or incubation time .
- Compound purity : Verify via HPLC (>95% purity) to rule out inactive impurities .
- Metabolic stability : Test susceptibility to cytochrome P450-mediated degradation using liver microsomes .
Methodological Best Practices
Designing dose-response studies for in vivo toxicity evaluation :
- Animal models : Use BALB/c mice (n = 8/group) with doses ranging from 10–100 mg/kg .
- Endpoints : Monitor liver/kidney function (ALT, creatinine) and histopathology .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish dose-dependent effects .
Strategies for optimizing reaction yields in large-scale synthesis :
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for cross-coupling efficiency .
- Solvent optimization : Replace THF with acetonitrile to improve imidazole activation .
- Scale-up challenges : Address exothermic reactions via controlled addition of reagents (e.g., slow drip for acyl chlorides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
